6-Chlorobenzo[d]thiazole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26649-59-2 |
|---|---|
Molecular Formula |
C8H3ClN2S |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
5-chloro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H |
InChI Key |
JOWAIOKHMQTODJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)C#N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)C#N |
solubility |
not available |
Origin of Product |
United States |
The Strategic Significance of Benzothiazole Scaffolds in Modern Organic Synthesis
The benzothiazole (B30560) nucleus is a recurring motif in a multitude of natural products and synthetic compounds, indicative of its evolutionary selection and synthetic utility. ariboreagent.com Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms create a unique electronic environment, making it an ideal platform for constructing complex molecular architectures.
In medicinal chemistry, the benzothiazole scaffold is of paramount importance, forming the core of numerous pharmacologically active agents. arctomsci.com Derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. A notable example is Riluzole, a benzothiazole-containing drug used in the treatment of amyotrophic lateral sclerosis. The versatility of the benzothiazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.
Beyond pharmaceuticals, benzothiazole derivatives are integral to materials science. They are utilized in the synthesis of dyes, fluorescent probes, and organic semiconductors. Their inherent aromaticity and the potential for extended π-conjugation make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to functionalize the benzothiazole core allows for the rational design of materials with specific optical and electronic properties.
Importance of Cyanated and Halogenated Benzothiazole Derivatives in Advanced Synthetic Methodologies
The introduction of cyano (carbonitrile) and halogen substituents onto the benzothiazole (B30560) scaffold significantly enhances its utility in advanced synthetic methodologies. These functional groups serve as versatile handles for further molecular elaboration and can profoundly influence the physicochemical properties of the parent molecule.
The cyano group at the 2-position is a powerful electron-withdrawing group, which modulates the electron density of the entire ring system. This electronic perturbation can affect the reactivity of other positions on the ring and is a key feature in the design of molecules for materials science, such as fluorescent materials and sensors. aksci.com Furthermore, the nitrile functionality is a valuable synthetic precursor. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a diverse range of other heterocyclic systems.
Halogenation of the benzothiazole ring, such as the presence of a chlorine atom at the 6-position in 6-Chlorobenzo[d]thiazole-2-carbonitrile, is a common strategy in drug design and organic synthesis. Halogen atoms can alter the lipophilicity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. They can also engage in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding affinity to biological targets. From a synthetic standpoint, the chlorine atom can serve as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the modular construction of complex molecules from the halogenated benzothiazole core.
Overview of Current Research Landscape Pertaining to 6 Chlorobenzo D Thiazole 2 Carbonitrile
Transition-Metal-Catalyzed Approaches to 2-Cyanobenzothiazoles
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of the 2-cyanobenzothiazole core. These methods often involve C-H functionalization and intramolecular C-S bond formation, offering high efficiency and regioselectivity.
Palladium-Catalyzed C-H Functionalization and Intramolecular C-S Bond Formation Strategies
A notable advancement in the synthesis of 2-cyanobenzothiazoles is the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation of N-arylcyanothioformamides. nih.govmdpi.com This approach provides a direct and atom-economical route to a variety of substituted 2-cyanobenzothiazoles, including the 6-chloro derivative.
The reaction typically employs a catalytic system comprising palladium chloride (PdCl₂) and a copper(I) salt, such as copper iodide (CuI), in a solvent mixture like DMSO/DMF. nih.govrsc.org The presence of an inorganic additive, potassium iodide (KI), has been shown to be crucial for achieving good yields. nih.gov The reaction proceeds in the presence of air, which likely acts as the terminal oxidant. nih.gov
Starting from the appropriate N-(4-chlorophenyl)cyanothioformamide, this methodology has been successfully applied to synthesize this compound in good yield. For instance, a 71% isolated yield of the target compound has been reported using this palladium-catalyzed cyclization. mdpi.com The reaction conditions are generally tolerant of various functional groups on the aniline (B41778) precursor, allowing for the synthesis of a diverse library of 2-cyanobenzothiazole derivatives. nih.gov
| Entry | Substituent on Benzothiazole Ring | Starting Material | Yield (%) |
|---|---|---|---|
| 1 | 6-Chloro | N-(4-chlorophenyl)cyanothioformamide | 71 |
| 2 | 6-Bromo | N-(4-bromophenyl)cyanothioformamide | 54 |
| 3 | 6-Methoxy | N-(4-methoxyphenyl)cyanothioformamide | 71 |
| 4 | 6-Nitro | N-(4-nitrophenyl)cyanothioformamide | 51 |
Mechanistic Considerations in Catalytic Cyclization and Cyanation Reactions
While detailed mechanistic studies for the specific cyclization of N-arylcyanothioformamides are not extensively reported, the mechanism is believed to be analogous to other palladium-catalyzed C-H activation and C-S bond formation reactions. scielo.brchemistryviews.org The catalytic cycle likely involves the following key steps:
C-H Activation: The palladium catalyst, likely in a Pd(II) oxidation state, coordinates to the N-arylcyanothioformamide and facilitates the activation of an ortho C-H bond on the aryl ring. This step is often the rate-determining step and can proceed via various pathways, such as concerted metalation-deprotonation (CMD).
C-S Bond Formation: Following C-H activation, an intramolecular C-S bond is formed through reductive elimination from the palladium center, leading to the benzothiazole ring system.
Catalyst Regeneration: The resulting Pd(0) species is then re-oxidized to the active Pd(II) state to complete the catalytic cycle. The copper co-catalyst and an oxidant (such as air) are believed to play a role in this re-oxidation step. rsc.orgscielo.br
The role of additives like potassium iodide may include facilitating the re-oxidation of the palladium catalyst or influencing the stability and reactivity of the catalytic species. nih.gov
Electrochemical Cyanation Routes for Benzo[d]thiazole-2-carbonitriles
Electrochemical methods offer a green and efficient alternative for the synthesis of 2-cyanobenzothiazoles, avoiding the need for stoichiometric chemical oxidants.
Principles of Electro-oxidative Cyanation in Heterocycle Synthesis
Electro-oxidative cyanation involves the anodic oxidation of the benzothiazole substrate to generate a reactive intermediate, which then reacts with a cyanide source. researchgate.net This method relies on the direct use of electrons as a "reagent" for the oxidation step. researchgate.net For benzothiazoles, the reaction is thought to proceed through the formation of a radical cation intermediate upon electrochemical oxidation. researchgate.net This electrophilic intermediate is then susceptible to nucleophilic attack by the cyanide anion.
A common cyanide source for these reactions is trimethylsilyl (B98337) cyanide (TMSCN), which is considered a safer alternative to highly toxic cyanide salts. researchgate.netresearchgate.net The reaction is typically carried out in a divided electrochemical cell to separate the anodic and cathodic processes, using a supporting electrolyte such as tetra-n-butylammonium tetrafluoroborate (B81430) (n-Bu₄NBF₄) in a solvent like dimethylformamide (DMF). researchgate.netresearchgate.net
Optimization of Electrochemical Reaction Parameters for Targeted Synthesis
The efficiency of the electrochemical cyanation of benzothiazoles is highly dependent on the reaction parameters. Key parameters that have been optimized include the choice of solvent, supporting electrolyte, cyanide source, and electrical current.
For the cyanation of benzothiazole, the use of a divided cell has been shown to be crucial for successful product formation. researchgate.net The combination of n-Bu₄NBF₄ as the supporting electrolyte in DMF has proven to be effective. researchgate.net The concentration of the cyanide source, TMSCN, also plays a significant role, with higher equivalents generally leading to better yields. researchgate.net The applied current is another parameter that can be tuned to optimize the reaction rate and yield. researchgate.net
| Parameter Varied | Condition | Yield of Benzo[d]thiazole-2-carbonitrile (%) |
|---|---|---|
| Cell Type | Undivided | 0 |
| Cell Type | Divided | 42 |
| Supporting Electrolyte | n-Bu₄NClO₄ | 38 |
| Supporting Electrolyte | n-Bu₄NBF₄ | 42 |
| Equivalents of TMSCN | 3.2 | 42 |
| Equivalents of TMSCN | 5.5 | 58 |
Alternative Cyanation Strategies and Precursor Functionalization
Beyond palladium-catalyzed and electrochemical methods, other strategies for the cyanation of benzothiazoles and the synthesis of necessary precursors have been explored.
One such alternative is the copper-catalyzed cyanation of benzothiazole C-H bonds. This method utilizes a copper(I) cyanide catalyst in the presence of an oxidant, such as iodine, and a base like t-BuOLi. nih.gov The reaction is believed to proceed through an initial iodination of the benzothiazole at the 2-position, followed by a copper-catalyzed cyanation of the resulting 2-iodobenzothiazole. nih.gov
The synthesis of the key precursor for the palladium-catalyzed route, N-(4-chlorophenyl)cyanothioformamide, can be achieved from 4-chloroaniline. The aniline is first reacted with Appel's salt (4,5-dichloro-1,2,3-dithiazol-5-imine) to form an N-arylimino-1,2,3-dithiazole intermediate. This intermediate is then converted to the desired N-arylcyanothioformamide. nih.gov
Furthermore, functionalization of pre-existing benzothiazole rings is a viable strategy. For example, 2-amino-6-chlorobenzothiazole can serve as a starting material for further modifications. rdd.edu.iq
Nucleophilic Cyanation via Substitution Reactions with Cyanide Sources
The introduction of a nitrile group onto the benzothiazole scaffold at the 2-position can be effectively achieved through nucleophilic substitution of a suitable leaving group, typically a halide. This approach is a cornerstone in the synthesis of 2-cyanobenzothiazoles. Various cyanide sources can be employed, each with its own set of reaction conditions and efficacy.
A prevalent precursor for this transformation is 2,6-dichlorobenzothiazole (B1293530). The electron-withdrawing nature of the chlorine atom at the 6-position and the inherent reactivity of the C2-halide make it an excellent substrate for nucleophilic attack by cyanide ions. Common cyanide sources include alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN), as well as copper(I) cyanide (CuCN) in the classic Rosenmund-von Braun reaction.
The reaction with sodium cyanide, often catalyzed by a phase-transfer catalyst or an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds under relatively mild conditions. For instance, the cyanation of the analogous 2-chloro-6-nitrobenzothiazole (B1294357) with sodium cyanide in the presence of DABCO has been shown to proceed efficiently at room temperature in a solvent mixture like DMSO/water, affording the corresponding 2-cyano derivative in high yield. wikipedia.orgbeilstein-journals.org A similar protocol can be applied to 2,6-dichlorobenzothiazole.
The Rosenmund-von Braun reaction, a classical method for the synthesis of aryl nitriles, utilizes copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine (B92270) at elevated temperatures. organic-chemistry.orgwikipedia.org While effective, this method can require harsh conditions. Modern modifications of this reaction sometimes include additives like L-proline to promote the reaction at lower temperatures. thieme-connect.de
Palladium-catalyzed cyanation reactions have also emerged as powerful tools. These methods can utilize various cyanide sources, including potassium cyanide and the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). wikipedia.orgmagtech.com.cn These catalytic systems often exhibit high functional group tolerance and can proceed under milder conditions than the traditional Rosenmund-von Braun reaction.
Table 1: Comparison of Cyanide Sources for the Synthesis of this compound from 2,6-Dichlorobenzothiazole
| Cyanide Source | Catalyst/Promoter | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Cyanide (NaCN) | DABCO | DMSO/Water | Room Temp. | High | beilstein-journals.org |
| Potassium Cyanide (KCN) | Palladium Catalyst | Toluene | 80-120 | Good to High | wikipedia.org |
| Copper(I) Cyanide (CuCN) | None (or L-proline) | DMF or Pyridine | 150-200 (lower with promoter) | Moderate to High | organic-chemistry.orgthieme-connect.de |
| Potassium Hexacyanoferrate(II) | Palladium Catalyst | Various | 100-140 | Good to High | magtech.com.cn |
Note: The yields are generalized based on reactions with similar substrates as direct comparative studies on 2,6-dichlorobenzothiazole are not extensively documented in a single source. The conditions are representative of typical protocols for these types of transformations.
Sequential Halogenation and Cyanation Protocols for Benzothiazole Derivatization
An alternative and highly versatile approach to the synthesis of this compound involves a two-step sequence: halogenation at the 2-position of a 6-chlorobenzothiazole precursor, followed by a cyanation reaction. This method allows for the strategic introduction of the nitrile group after the main benzothiazole ring system is established.
The first step, halogenation, can be achieved through various methods. For instance, direct iodination of benzothiazoles at the 2-position has been reported using an iodine oxidant, which can then be followed by a copper-catalyzed cyanation. nih.gov This sequential iodination/cyanation provides a regioselective route to the 2-cyano derivative. While this has been demonstrated on the parent benzothiazole, the principle can be extended to 6-chloro-substituted analogues.
Another strategy involves the conversion of a 2-amino-6-chlorobenzothiazole to a 2-halo-6-chlorobenzothiazole via a Sandmeyer-type reaction. nih.govnih.govmasterorganicchemistry.com The resulting 2-halo derivative can then undergo nucleophilic cyanation as described in the previous section. This approach is particularly useful as 2-aminobenzothiazoles are readily accessible starting materials.
The choice of halogen (chlorine, bromine, or iodine) at the 2-position can influence the subsequent cyanation step. Generally, 2-iodobenzothiazoles are more reactive towards nucleophilic substitution than their bromo or chloro counterparts.
Table 2: Representative Sequential Halogenation and Cyanation Protocol
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Halogenation at C2 | e.g., N-Iodosuccinimide (NIS) in CH₃CN, room temp. | 6-Chloro-2-iodobenzo[d]thiazole |
| 2 | Cyanation | e.g., CuCN, DMF, 150 °C (Rosenmund-von Braun) | This compound |
This table presents a plausible synthetic sequence based on established methodologies for benzothiazole functionalization.
The characterization of the final product, this compound, has been reported with a melting point of 123–124 °C. mdpi.com Spectroscopic data confirms the structure, with a characteristic nitrile stretch in the IR spectrum around 2228 cm⁻¹. mdpi.com
Transformations Involving the Nitrile Moiety at Position 2
The electron-withdrawing nature of the benzothiazole ring system activates the nitrile group at the 2-position, making it susceptible to various nucleophilic additions and cycloaddition reactions.
Hydrolysis and Amidation Reactions of the Cyano Group
The cyano group of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide derivatives. Under acidic conditions, the reaction typically proceeds through a hydrolysis-decarboxylation sequence, which can lead to the elimination of the nitrile function. This reactivity allows for the facile conversion of the nitrile into other functional groups, providing a versatile handle for further molecular modifications. The transformation of the carbonitrile into amides, imidates, amidines, carboxylic acids, and esters is a key strategy for accessing diverse derivatives.
Cycloaddition Reactions Facilitated by the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions. A prominent example is the reaction with azides to form tetrazole rings. This transformation, often referred to as a "click" reaction, is a highly efficient method for the synthesis of 1,5-disubstituted tetrazoles. The reaction of nitriles with sodium azide, often in the presence of a Lewis acid, provides a direct route to the tetrazole core, which is a well-known bioisostere for carboxylic acids in medicinal chemistry. This pathway significantly expands the accessible chemical space for derivatives of this compound.
Reactions at the Halogenated Benzene (B151609) Ring: Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing benzothiazole ring system, further activated by the cyano group at the 2-position, renders the chloro substituent at the 6-position susceptible to nucleophilic aromatic substitution (SNAr).
Regioselective Substitution Mechanisms of the Chloro Substituent
Nucleophilic attack on the chlorinated benzene ring is highly regioselective. The electron-withdrawing nature of the fused thiazole (B1198619) ring and the 2-cyano group deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic substitution. The substitution of the chlorine atom at the C6 position is favored due to the ability of the benzothiazole system to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. The regioselectivity is primarily governed by the electronic effects of the substituents on the aromatic ring.
Modulating Reactivity through Catalyst Systems and Reaction Conditions
The reactivity of the SNAr reaction on this compound can be significantly influenced by the choice of catalyst and reaction conditions. While strong nucleophiles can displace the chloride directly, the use of transition metal catalysts, such as palladium and copper complexes, can facilitate the substitution with a broader range of nucleophiles under milder conditions. The nature of the ligands on the metal catalyst, the solvent, and the temperature all play crucial roles in determining the efficiency and selectivity of the substitution.
Table 1: Examples of Nucleophilic Aromatic Substitution on Substituted Chlorobenzothiazoles This table is illustrative and may not exclusively feature this compound due to a lack of specific literature data for this exact compound. The examples demonstrate the general principles of SNAr on the chlorobenzothiazole scaffold.
| Nucleophile | Catalyst/Conditions | Product | Reference |
| Various Amines | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu, Toluene, 100 °C | 6-Aminobenzothiazole derivatives | N/A |
| Phenols | CuI, K₂CO₃, DMF, 120 °C | 6-Phenoxybenzothiazole derivatives | N/A |
| Thiols | NaH, DMF, rt | 6-(Alkyl/Aryl)thiobenzothiazole derivatives | N/A |
Reactivity of the Benzothiazole Heterocyclic System
Beyond the reactions of its substituents, the benzothiazole ring system itself exhibits characteristic reactivity. The heterocycle is generally stable to acids but can undergo ring-opening reactions in the presence of strong bases.
Electrophilic substitution on the benzothiazole ring, such as bromination, has been shown to occur on the benzene portion of the molecule. The position of substitution is directed by the existing substituents. For instance, in aminobenzothiazoles, the position of bromination is influenced by the location of the amino group.
Furthermore, modern synthetic methodologies have enabled the direct functionalization of the C-H bonds of the benzothiazole nucleus. Transition-metal-catalyzed cross-coupling reactions, for example, using palladium or copper catalysts, allow for the introduction of aryl, alkyl, and other groups at various positions on the benzothiazole ring system. This C-H activation strategy provides a powerful and atom-economical approach to elaborate the core structure of this compound. Ring-opening reactions of the thiazole ring can also be induced under specific conditions, such as in the presence of certain transition metals or strong nucleophiles, leading to substituted o-aminothiophenols.
Electrophilic and Nucleophilic Reactions on the Fused Ring System
The reactivity of the fused aromatic ring system in this compound is significantly modulated by the electronic properties of its substituents. The thiazole ring itself is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. This deactivation is further intensified by the presence of the electron-withdrawing chloro and carbonitrile groups.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (SEAr) reactions on the benzene moiety of the benzothiazole system are generally less facile than on benzene itself. wikipedia.org The electron-withdrawing nature of the thiazole heterocycle reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. For this compound, this deactivating effect is compounded by the chloro and cyano groups.
Consequently, forcing conditions are typically required for electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The regioselectivity of such reactions is governed by the directing effects of the existing substituents. The chloro group at the 6-position is an ortho-, para-director, while the benzothiazole nucleus itself influences the orientation of incoming electrophiles. Theoretical studies on the reactivity of benzothiazole derivatives have indicated that the C6 position can be among the most electrophilic in substituted derivatives, though the N3 nitrogen generally remains the most nucleophilic site. ccsenet.org
Interactive Data Table: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Expected Reactivity | Probable Position of Substitution |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Low | Mixture of isomers, primarily at positions 4 and 7 |
| Halogenation | Br₂, FeBr₃ | Low | Mixture of isomers, primarily at positions 4 and 7 |
| Sulfonation | Fuming H₂SO₄ | Very Low | Mixture of isomers |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Very Low | Reaction is unlikely to be efficient |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Very Low | Reaction is unlikely to be efficient |
Nucleophilic Aromatic Substitution:
Conversely, the electron-deficient nature of the aromatic system in this compound makes it a candidate for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The presence of multiple electron-withdrawing groups can stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. libretexts.org In this specific molecule, the chlorine atom at the 6-position can act as a leaving group, although it is not activated by a strongly electron-withdrawing group in the ortho or para position in the classical sense. However, the cumulative electron-withdrawing effect of the fused thiazole ring and the 2-carbonitrile group enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to attack by strong nucleophiles.
Common nucleophiles for such reactions include amines, alkoxides, and thiolates. These reactions can lead to a diverse range of derivatives by replacing the 6-chloro substituent.
Exploration of Ring-Opening and Rearrangement Pathways
While the benzothiazole ring is aromatic and thus relatively stable, it can undergo ring-opening reactions under specific, often oxidative, conditions. cdnsciencepub.comscholaris.cascholaris.caresearchgate.net
Oxidative Ring-Opening:
Research has demonstrated that benzothiazole and its derivatives can undergo oxidative ring-opening. cdnsciencepub.comscholaris.cascholaris.caresearchgate.net For instance, treatment with reagents such as magnesium monoperoxyphthalate hexahydrate (MMPP) in alcoholic solvents can lead to the cleavage of the thiazole ring, yielding acylamidobenzene sulfonate esters. cdnsciencepub.comscholaris.ca In the context of this compound, an analogous reaction would be expected to cleave the C2-S1 and C2-N3 bonds, ultimately leading to a derivative of 4-chloro-2-aminobenzenesulfonic acid after subsequent transformations. The exact nature of the product would be contingent on the specific oxidant and reaction conditions employed.
Rearrangement Pathways:
Rearrangements involving the benzothiazole skeleton are not commonly reported due to the stability of the aromatic system. However, derivatization strategies can involve ring-opening followed by recombination to form new heterocyclic structures. For example, a ring-opening-recombination strategy has been utilized with 2-methylbenzothiazole (B86508) salts to synthesize thiazinopyrrole fused-ring derivatives. researchgate.net While not a direct rearrangement of the benzothiazole core, this illustrates a pathway where the structural elements of the benzothiazole are repurposed. Specific rearrangement pathways for this compound have not been detailed in the available literature.
Interactive Data Table: Potential Ring-Opening Reactions
| Reaction Type | Reagents and Conditions | Potential Intermediate/Product |
| Oxidative Ring-Opening | Magnesium monoperoxyphthalate hexahydrate (MMPP), Alcohol | 4-chloro-2-formamidobenzenesulfonate ester |
| Nucleophile-induced Ring Contraction | Strong nucleophiles (in related systems) | Potential for ring transformation, though not directly documented for this compound |
Strategic Applications As a Versatile Synthetic Intermediate in Complex Molecule Construction
Building Block for the Synthesis of Novel Heterocyclic Systems
The benzothiazole (B30560) scaffold is a privileged structure in drug discovery, and 6-Chlorobenzo[d]thiazole-2-carbonitrile provides a valuable entry point for creating novel heterocyclic compounds. The presence of the chlorine atom and the nitrile group offers orthogonal handles for synthetic transformations.
The reactivity of the benzothiazole ring and its substituents in this compound makes it a suitable precursor for constructing fused-ring systems. researchgate.netnih.govmdpi.com Synthetic chemists can exploit the inherent chemical properties of the molecule to participate in cyclization and annulation reactions, leading to the formation of polycyclic aromatic and heteroaromatic structures. For instance, the benzothiazole core can be fused with other heterocyclic rings like pyridines, pyrimidines, or thiazines to generate novel scaffolds. researchgate.netnih.govmdpi.com These complex structures are often explored for their potential biological activities. One notable example involves the synthesis of thiazole-fused xanthones, where the benzothiazole unit is incorporated into a larger, polycyclic system. mdpi.com
The 6-chloro and 2-cyano substituents on the benzothiazole ring are key to its role in creating multifunctional derivatives. These groups can be manipulated through various chemical reactions to introduce a wide range of functionalities. The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of amines, ethers, and other groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This versatility enables the synthesis of a library of benzothiazole derivatives with tailored electronic and steric properties for various research applications, including the development of new pharmacologically active agents. nih.govnih.gov
Below is a table summarizing the synthetic versatility of this compound in generating diverse benzothiazole derivatives.
| Starting Material | Reagents and Conditions | Product Class | Potential Applications |
| This compound | Nucleophiles (e.g., amines, alkoxides) | 6-Substituted-2-cyanobenzothiazoles | Medicinal chemistry building blocks |
| This compound | Reducing agents (e.g., LiAlH4, H2/Pd) | 6-Chloro-2-(aminomethyl)benzothiazole | Ligand synthesis, chemical probes |
| This compound | Acid or base hydrolysis | 6-Chlorobenzothiazole-2-carboxylic acid | Precursor for amides and esters |
| This compound | Organometallic reagents (e.g., Grignard) | 6-Chloro-2-acylbenzothiazoles | Pharmaceutical intermediates |
Precursor to Bioluminescent Probes and Bioorthogonal Ligation Handles
One of the most significant applications of this compound and related 2-cyanobenzothiazoles is in the field of chemical biology, particularly in the development of tools for bioimaging and bioconjugation.
The core structure of this compound is closely related to the benzothiazole moiety of D-luciferin, the substrate for firefly luciferase. semanticscholar.org This has made it and its derivatives, particularly 2-cyano-6-hydroxybenzothiazole, key intermediates in the synthesis of D-luciferin and its analogues. semanticscholar.orgnih.govucl.ac.uk The classic synthesis of D-luciferin involves the condensation of a 2-cyanobenzothiazole derivative with D-cysteine. semanticscholar.orgnih.govresearchgate.net By modifying the substituents on the benzothiazole ring of the 2-cyanobenzothiazole precursor, researchers can create a variety of luciferin (B1168401) analogues with altered bioluminescent properties, such as different emission wavelengths or enhanced brightness. rsc.org For example, replacing the chloro group with other functionalities can modulate the electronic properties of the resulting luciferin, leading to shifts in the emitted light. rsc.org
| 2-Cyanobenzothiazole Precursor | Reaction Partner | Product | Key Feature |
| 2-Cyano-6-hydroxybenzothiazole | D-Cysteine | D-Luciferin | Natural substrate for firefly luciferase |
| 6-Amino-2-cyanobenzothiazole (B113003) | D-Cysteine | 6-Aminoluciferin | Allows for conjugation to other molecules |
| Electronically modified 2-cyanobenzothiazoles | D-Cysteine | Luciferin Analogues | Tunable emission spectra (red-shifted light) |
The reaction between a 2-cyanobenzothiazole (CBT) and a terminal cysteine residue to form a luciferin-like structure is a powerful bioorthogonal "click" reaction. researchgate.netiris-biotech.de This reaction is highly specific and can occur under physiological conditions, making it ideal for labeling proteins and other biomolecules in living systems. researchgate.netresearchgate.netspringernature.com this compound can be converted into derivatives that serve as handles for this type of bioconjugation. beilstein-journals.org For instance, it can be functionalized with a reporter molecule (like a fluorophore or a PET imaging agent) and then used to selectively label a protein that has been engineered to have an N-terminal cysteine. researchgate.netspringernature.com This strategy has been widely used for in vivo imaging and the study of biological processes. researchgate.net This bioorthogonal reaction is valued for its speed and selectivity, proceeding without the need for a potentially toxic metal catalyst. iris-biotech.denih.gov
Role in the Development of Diverse Chemical Scaffolds for Research Purposes
Beyond its specific applications in creating bioluminescent probes and heterocyclic systems, this compound is a valuable starting material for generating diverse chemical scaffolds for broader research purposes. mdpi.comresearchgate.net Its utility in combinatorial chemistry allows for the rapid synthesis of libraries of related compounds. These libraries can then be screened for a wide range of biological activities, aiding in the discovery of new lead compounds for drug development or as tools to probe biological pathways. The ability to easily generate derivatives from this starting material makes it an economical and efficient choice for exploratory chemical synthesis. beilstein-journals.orgmdpi.comresearchgate.net The development of scalable synthetic routes to related compounds like 6-amino-2-cyanobenzothiazole further enhances the accessibility of this scaffold for large-scale research applications. beilstein-journals.orgnih.gov
Computational Chemistry and Advanced Spectroscopic Characterization Methodologies
Theoretical Investigations into Molecular Structure and Electronic Distribution
Theoretical studies are fundamental in predicting the physicochemical properties and reactivity of 6-Chlorobenzo[d]thiazole-2-carbonitrile. These computational approaches allow for a detailed examination of the molecule at an atomic level, complementing experimental findings.
Quantum chemical calculations are instrumental in determining the most stable conformation and understanding the electronic landscape of benzothiazole (B30560) derivatives. sciencepub.net These calculations often involve analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com
For substituted benzothiazoles, studies have shown that the HOMO-LUMO energy gap typically falls within the range of 4.46–4.73 eV. mdpi.com A smaller energy gap suggests higher reactivity and lower stability. mdpi.com Computational studies on related benzothiazole structures reveal how different substituents influence these electronic properties. sciencepub.netmdpi.com For this compound, the electron-withdrawing nature of both the chlorine atom and the carbonitrile group is expected to significantly influence the electron distribution across the fused ring system.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -8.980 | Electron-donating ability |
| ELUMO | -0.502 | Electron-accepting ability |
| Energy Gap (ΔE) | 8.478 | Chemical reactivity and kinetic stability |
Data is illustrative and based on calculations for the parent benzothiazole molecule as reported in related studies. sciencepub.net
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. scirp.orgnih.gov By calculating various reactivity descriptors, DFT can predict the most likely sites for electrophilic and nucleophilic attack. scirp.org Key reactivity indices include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). scirp.orgresearchgate.net Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. scirp.org Conversely, softness is the reciprocal of hardness, so a higher softness value indicates greater reactivity. scirp.org
DFT calculations on benzothiazole systems have been used to create Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify reactive sites. scirp.org For this compound, the nitrogen atom of the thiazole (B1198619) ring and the nitrile group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms on the benzene (B151609) ring would be areas of positive potential (electrophilic sites). These theoretical models are crucial for predicting how the molecule will interact with other reagents and for elucidating potential reaction mechanisms. mdpi.com
| Descriptor | Definition | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher value indicates lower reactivity. |
| Chemical Softness (S) | 1 / η | Measures the ease of electron cloud deformation; higher value indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Measures the ability of a molecule to accept electrons; a higher index indicates a better electrophile. |
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Experimental verification of the structure of this compound is achieved through a suite of advanced spectroscopic methods. Each technique provides unique and complementary information, leading to a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.
In the ¹H NMR spectrum, the aromatic protons on the benzene ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (e.g., doublets, singlets) would confirm the substitution pattern. For instance, the proton at the C7 position, being adjacent to the chlorine-substituted carbon, would likely show a different chemical shift compared to the protons at C4 and C5.
The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is particularly characteristic, appearing significantly downfield (around δ 115-120 ppm). mdpi.com The carbon atom attached to the chlorine (C6) and the carbons of the thiazole ring (C2 and C3a) would also have unique chemical shifts that aid in the complete structural assignment. mdpi.com
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| C2 (thiazole, attached to -CN) | 145 - 155 |
| C4, C5, C7 (aromatic CH) | 120 - 135 |
| C6 (aromatic, attached to -Cl) | 130 - 140 |
| CN (nitrile) | 112 - 120 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.
The most prominent and diagnostic peak would be from the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. mdpi.com The presence of the benzothiazole core would be confirmed by C=N stretching vibrations around 1640 cm⁻¹ and aromatic C=C stretching bands between 1400 and 1600 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹. vscht.cz The C-Cl stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Thiazole C=N | Stretching | ~1640 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Cl | Stretching | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For this compound, with a molecular formula of C₈H₃ClN₂S, HRMS can distinguish its exact mass from that of other compounds with the same nominal mass.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ³²S). The experimental mass obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A match within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula. researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₃ClN₂S |
| Calculated Exact Mass ([M]⁺ for ³⁵Cl) | 193.97055 |
| Calculated Exact Mass ([M]⁺ for ³⁷Cl) | 195.96760 |
| Expected Isotopic Pattern | Presence of two peaks with an approximate 3:1 intensity ratio, characteristic of a single chlorine atom. |
X-ray Crystallography for Definitive Solid-State Structural Analysis
General Structural Features of Benzothiazole Derivatives
Crystallographic studies on various benzothiazole derivatives consistently reveal a planar or near-planar molecular geometry. smolecule.com The fused benzene and thiazole rings typically exhibit minimal deviation from coplanarity. smolecule.com This planarity is a key feature of the benzothiazole core, influencing the molecular packing and intermolecular interactions within the crystal lattice.
The molecular packing in the crystals of benzothiazole derivatives is often governed by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net For instance, in the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, the packing involves a layer structure with dimeric units connected by C—H⋯O=C hydrogen bonds. nih.gov
Expected Crystallographic Parameters
Based on the analysis of related compounds, the crystal system for this compound is likely to be monoclinic or triclinic. smolecule.com The unit cell parameters would be expected to fall within ranges observed for similar-sized benzothiazole derivatives. A representative set of typical crystallographic parameters for benzothiazole derivatives is presented in the table below.
Table 1: Typical Crystallographic Parameters for Benzothiazole Derivatives
| Parameter | Typical Value Range |
| Crystal System | Monoclinic, Triclinic |
| Space Group | P2₁/c, P-1 |
| a (Å) | 7.34 - 14.67 |
| b (Å) | 10.67 - 13.89 |
| c (Å) | 6.26 - 12.92 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| V (ų) | 948 - 1255 |
| Z | 2 - 4 |
The bond lengths within the this compound molecule are anticipated to be in agreement with established values for benzothiazole systems. The carbon-sulfur bonds are expected to be approximately 1.74 Å, while the carbon-nitrogen double bond in the thiazole ring would be around 1.31 Å. smolecule.com The carbon-carbon bonds within the aromatic rings will likely range from 1.38 to 1.42 Å. smolecule.com The carbon-nitrogen triple bond of the nitrile group is expected to have a length of about 1.15 Å. smolecule.com The presence of the chlorine atom at the 6-position is not expected to significantly distort the core benzothiazole structure.
Emerging Research Directions and Future Prospects for 6 Chlorobenzo D Thiazole 2 Carbonitrile
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that often involve harsh conditions and environmentally hazardous reagents. The future of chemical synthesis is increasingly focused on green chemistry principles, aiming to reduce waste, energy consumption, and the use of toxic substances.
A significant advancement in the synthesis of 2-cyanobenzothiazoles, including the 6-chloro derivative, is the use of a palladium-catalyzed, copper-assisted C-H functionalization and intramolecular C-S bond formation. mdpi.comeventsair.com This method starts from readily available N-arylcyanothioformamides and proceeds in the presence of air, offering a regioselective route to the desired product. mdpi.comeventsair.com This approach represents a departure from classical methods, such as the Sandmeyer reaction, which involves toxic cyanide reagents. researchgate.net
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption. mdpi.comcardiff.ac.uk
Use of green solvents: Solvents like glycerol (B35011) and water are being explored as non-toxic, biodegradable, and recyclable reaction media. researchgate.netorganic-chemistry.org
Catalyst-free conditions: Developing reactions that proceed efficiently without a catalyst at ambient temperatures represents a significant goal for sustainable chemistry. researchgate.net
Photoredox catalysis: Visible-light-mediated synthesis offers an energy-efficient and environmentally friendly alternative to traditional heating. organic-chemistry.org
A comparative analysis of these emerging synthetic strategies highlights the potential for significant environmental benefits.
| Synthetic Method | Key Advantages | Potential for 6-Chlorobenzo[d]thiazole-2-carbonitrile | References |
|---|---|---|---|
| Pd-Catalyzed C-H Functionalization | High regioselectivity, avoids toxic cyanide reagents. | Demonstrated for the target compound. | mdpi.com, eventsair.com |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | High potential for rapid and efficient synthesis. | mdpi.com, cardiff.ac.uk |
| Glycerol as a Green Solvent | Non-toxic, biodegradable, recyclable, catalyst-free potential. | Applicable for condensation-type reactions leading to the benzothiazole core. | researchgate.net |
| Visible-Light Photoredox Catalysis | Uses a renewable energy source, mild reaction conditions. | Could be adapted for the final cyclization step, avoiding chemical oxidants. | organic-chemistry.org |
Exploration of Unconventional Reactivity Profiles and Catalytic Transformations
The future exploration of this compound will heavily involve uncovering novel ways in which it can react to form new chemical bonds and structures. The 2-carbonitrile group, in particular, is not merely a passive substituent but an active site for unique transformations.
A key area of emerging research is the "CBT click reaction," a highly efficient and bio-orthogonal conjugation method. tue.nl In this reaction, the electrophilic carbon of the 2-cyano group reacts selectively with a 1,2-aminothiol moiety, such as the N-terminal cysteine residue of a peptide or protein. tue.nlnih.govacs.org This condensation reaction proceeds rapidly under physiological conditions without the need for a metal catalyst, forming a stable thiazoline (B8809763) ring and releasing ammonia. tue.nl This reactivity is foundational to the biosynthesis of luciferin (B1168401) in fireflies. tue.nl
The reactivity of the 2-cyanobenzothiazole (CBT) core is influenced by the electronic nature of substituents on the benzene (B151609) ring. acs.orgnih.gov The presence of the electron-withdrawing 6-chloro group on the benzothiazole ring is expected to enhance the electrophilicity of the nitrile carbon, potentially increasing the rate of the CBT click reaction compared to unsubstituted or electron-donating group-substituted analogues. acs.org
Future research will likely focus on:
Catalytic activation of the nitrile group: While the CBT click reaction is often catalyst-free, investigations into mild catalytic systems could broaden the scope of reacting partners beyond 1,2-aminothiols.
Transformations of the nitrile: The cyano group is a versatile functional handle that can be catalytically transformed into other functionalities like amines, amides, or tetrazoles, opening up new synthetic pathways. organic-chemistry.org
Ring-expansion reactions: Exploring catalytic methods to expand the thiazole (B1198619) ring into larger heterocyclic systems, such as benzo[b] tue.nlnih.govthiazines, could lead to novel scaffolds with interesting biological properties. rsc.org
Expansion of Synthetic Applications in Emerging Fields of Chemical Research
The unique reactivity of this compound makes it a valuable tool for pioneering applications, particularly in the interface between chemistry and biology.
The most prominent emerging application is in chemical biology for the site-specific labeling of proteins. researchgate.netijper.orgmdpi.com By engineering a protein to have an N-terminal cysteine, it can be selectively tagged with a molecule functionalized with the this compound core. This allows for the precise attachment of:
Fluorescent Dyes: For tracking protein localization and dynamics within living cells. researchgate.net
Radioisotopes: For applications in positron emission tomography (PET) imaging. researchgate.netijper.org
Drug Molecules: To create targeted antibody-drug conjugates or other therapeutic bioconjugates.
This "split luciferin" ligation strategy is also being harnessed for in vivo imaging, where the two components (the CBT derivative and a cysteine-tagged molecule) react in a living organism to generate a luminescent signal. mdpi.com
Another promising area is in materials science . The rigid, aromatic structure of the benzothiazole core is a desirable feature for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The nitrile group can be further functionalized to tune the electronic and photophysical properties of these materials.
Future prospects lie in using this compound as a key intermediate for:
Developing novel bioprobes: Creating sophisticated molecular tools to study biological processes like enzyme activity in real-time. nih.gov
Synthesizing amyloid imaging agents: Benzothiazole derivatives are being actively investigated for their ability to bind to and detect amyloid-β plaques associated with Alzheimer's disease.
Creating self-assembling nanomaterials: The condensation reaction between CBT derivatives and multivalent cysteine-containing molecules can trigger self-assembly into nanoparticles for applications in drug delivery and diagnostics. nih.gov
Integration with Modern Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better reaction control, higher yields, and easier scalability. The integration of the synthesis of this compound into flow-based systems is a key direction for future research.
The Pd-catalyzed C-H functionalization route is particularly well-suited for adaptation to a flow process. tue.nl Flow reactors provide superior heat and mass transfer, which can enhance the efficiency and selectivity of catalytic reactions. Furthermore, electrochemical flow reactors are being developed for the synthesis of benzothiazoles, offering a catalyst- and supporting-electrolyte-free method for the crucial dehydrogenative C-S coupling step. mdpi.comtue.nl A multistep continuous-flow protocol for synthesizing condensed tricyclic benzothiazoles has already been demonstrated, showcasing the feasibility of applying this technology to complex benzothiazole derivatives. researchgate.net
Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analysis, can be used for the high-throughput synthesis and screening of libraries of this compound derivatives. This would accelerate the discovery of new compounds with optimized properties for specific applications, such as medicinal chemistry or materials science.
The key future developments in this area include:
Development of a dedicated flow synthesis for this compound: Optimizing reaction conditions (temperature, pressure, flow rate, catalyst loading) in a continuous microreactor to maximize yield and purity.
Telescoped flow synthesis: Combining multiple reaction steps into a single, continuous process without isolating intermediates, which would significantly improve efficiency. researchgate.net
Automated library synthesis: Using flow chemistry to rapidly generate a diverse range of 2- and 6-position substituted benzothiazole-2-carbonitriles for structure-activity relationship (SAR) studies.
By embracing these modern synthetic methodologies, the production of this compound and its derivatives can become more efficient, sustainable, and scalable, paving the way for its broader application in science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
